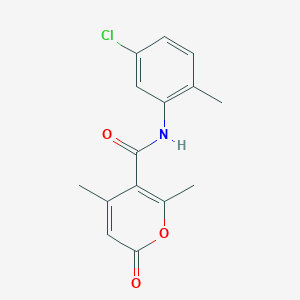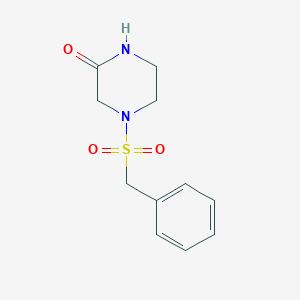
N,3,5-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3,5-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. It was first synthesized in the 1980s and has since been used in various scientific research applications. Tropisetron has been found to have potential therapeutic effects on various medical conditions, including chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and depression.
作用機序
N,3,5-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide works by blocking the serotonin 5-HT3 receptor. This receptor is involved in the regulation of nausea and vomiting, as well as other physiological processes. By blocking this receptor, N,3,5-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide can reduce the severity and frequency of nausea and vomiting, as well as other symptoms associated with various medical conditions.
Biochemical and physiological effects:
N,3,5-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been found to have a number of biochemical and physiological effects. It can reduce the release of serotonin and other neurotransmitters, which can help to reduce the severity of nausea and vomiting. It can also reduce the activity of certain neurons in the brain, which can help to alleviate symptoms of depression.
実験室実験の利点と制限
N,3,5-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also relatively easy to administer and has a low risk of side effects.
However, there are some limitations to the use of N,3,5-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide in lab experiments. It has a relatively short half-life, which can make it difficult to maintain a consistent level of the drug in the body. It can also have variable effects on different individuals, which can make it difficult to interpret results.
将来の方向性
There are a number of potential future directions for research on N,3,5-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide. One area of interest is in the treatment of other medical conditions, such as migraine headaches and fibromyalgia. N,3,5-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been found to have potential therapeutic effects on these conditions in animal models, and further research is needed to determine its effectiveness in humans.
Another potential area of research is in the development of new drugs that target the serotonin 5-HT3 receptor. N,3,5-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has served as a model for the development of new drugs with similar mechanisms of action, and further research in this area could lead to the development of more effective and targeted treatments for various medical conditions.
合成法
N,3,5-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylbenzoic acid with ethyl oxalyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)-2-pyrrolidone to form the amide. The amide is then treated with trimethylamine to form the final product, N,3,5-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide.
科学的研究の応用
N,3,5-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been extensively studied for its potential therapeutic effects on various medical conditions. One of the most well-known applications of N,3,5-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is in the treatment of chemotherapy-induced nausea and vomiting. It has been found to be effective in reducing the severity and frequency of these symptoms in cancer patients undergoing chemotherapy.
N,3,5-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has also been studied for its potential therapeutic effects on irritable bowel syndrome (IBS). It has been found to be effective in reducing the severity of abdominal pain and bloating in patients with IBS.
In addition, N,3,5-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been studied for its potential use in the treatment of depression. It has been found to have antidepressant effects in animal models and has shown promise in clinical trials.
特性
IUPAC Name |
N,3,5-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-8-13(2)10-14(9-12)16(20)17(3)11-15(19)18-6-4-5-7-18/h8-10H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDWPEGOZRCOJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)CC(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,5-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)

![Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7473594.png)


